Difril is classified under the category of antianginal agents. It is derived from the class of compounds known as phenethylamines. The chemical structure of Difril is characterized by a prenyl group attached to an amino compound, which contributes to its pharmacological activity.
The synthesis of Difril involves several steps, typically starting from simpler organic precursors. The general synthetic route includes:
The synthesis can be optimized using various catalysts and solvents to enhance yield and selectivity.
Difril has a molecular formula of with a molecular weight of approximately 239.34 g/mol. Its structure features a prenyl side chain attached to an amine group, which is crucial for its biological activity. The three-dimensional arrangement can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to confirm its structural integrity.
Difril participates in several chemical reactions typical for amines:
These reactions are essential for understanding both its therapeutic actions and potential side effects.
Difril's mechanism primarily involves the depletion of catecholamines in myocardial tissues. This action reduces heart rate and myocardial oxygen demand, which is beneficial in treating angina pectoris.
Data from clinical studies indicate that this mechanism effectively alleviates symptoms in patients with ischemic heart conditions.
Relevant data on these properties are crucial for formulation development in pharmaceuticals.
Difril has been primarily used in cardiology for managing angina pectoris, though its application has decreased due to the emergence of newer drugs with better safety profiles. Research continues into its potential uses in other areas such as:
Despite its reduced clinical usage, Difril remains a subject of interest in pharmacological research due to its unique mechanism of action and historical significance in cardiovascular therapy.
The development of Difril (prenylamine hydrochloride) emerged during the mid-20th century when pharmaceutical research was intensively focused on coronary vasodilators for angina management. The compound was synthesized and developed as a therapeutic agent specifically designed to address cardiac ischemia through novel mechanisms [2]. Its chemical nomenclature follows IUPAC conventions for organic compounds, systematically describing its molecular structure: N-(1-Methyl-2-phenylethyl)-γ-phenylbenzenepropanamine hydrochloride [2]. This name precisely denotes the tertiary amine structure with phenylalkyl substituents characteristic of this compound class.
The nonproprietary name prenylamine derives from the systematic naming conventions established by international pharmacopeias, combining the "prenyl" segment (indicating its propenylamine backbone) with the "-amine" suffix denoting its nitrogenous functional group. The "Difril" designation represents a brand-specific identifier used during its commercial history. Regulatory naming systems including the United States Adopted Names (USAN) and International Nonproprietary Names (INN) would classify this compound under its pharmacologically descriptive name rather than its brand designation [10]. The compound's research and development code during its investigational phase remains undocumented in available literature, though typical practice of the era would have assigned an internal company identifier prior to generic naming.
Table 1: Nomenclature of Difril/Prenylamine Hydrochloride
Nomenclature Type | Designation | Source System |
---|---|---|
Chemical Name (IUPAC) | N-(1-Methyl-2-phenylethyl)-γ-phenylbenzenepropanamine hydrochloride | IUPAC Convention |
CAS Registry Number | 1049-27-0 | Chemical Abstracts Service |
Nonproprietary Name | Prenylamine Hydrochloride | INN/USAN Systems |
Brand Name (Historical) | Difril | Pharmaceutical Marketing |
Molecular Formula | C₂₄H₂₇N·HCl | Chemical Identification |
Difril belongs to the diphenylpropylamine structural class, characterized by a central propylamine chain with phenyl ring substitutions at both terminals. Its molecular structure features a tertiary amine center (molecular weight 365.95 g/mol) with methyl and phenethyl substituents, and a diphenylpropyl extension terminating in a benzenepropanamine moiety [2]. This arrangement creates a lipophilic molecular architecture with calculated exact mass of 365.1910 g/mol and elemental composition of 78.77% carbon, 7.71% hydrogen, 9.69% chlorine, and 3.83% nitrogen [2].
Pharmacologically, Difril exhibits dual classification based on its mechanism of action. Primarily, it functions as a selective catecholamine depletor through interference with vesicular storage in myocardial tissue [2]. Secondarily, it demonstrates calcium channel blocking activity, placing it within the early generation of compounds exhibiting this mechanism before the development of specialized calcium channel blockers [2]. This dual-action profile positioned Difril uniquely at the intersection of antianginal drug classes during its therapeutic use period.
Structurally, Difril shares significant homology with tranquilizer compounds like proadifen, featuring the characteristic diphenylalkyl backbone that facilitates membrane interaction. The hydrochloride salt form (CAS 1049-27-0) enhances its aqueous solubility and bioavailability relative to the free base form. The compound's stereochemistry, while not fully specified in available literature, likely influences its pharmacodynamic profile and receptor interactions, particularly regarding its calcium channel blocking activity.
Table 2: Pharmacological Classification and Mechanisms of Difril
Classification Basis | Category | Specific Attributes |
---|---|---|
Chemical Structure | Diphenylpropylamine Derivative | Tertiary amine with phenylalkyl substituents |
Primary Mechanism | Myocardial Catecholamine Depletor | Interferes with vesicular storage of catecholamines |
Secondary Mechanism | Calcium Channel Blocker (Early Generation) | Reduces calcium influx in cardiac muscle |
Therapeutic Class (Historical) | Antianginal Agent | Management of angina pectoris |
Structural Analogs | Proadifen-like Compounds | Shared diphenylalkyl backbone |
The regulatory pathway for Difril followed mid-20th century pharmaceutical approval processes, preceding modern standardized regulatory frameworks. Based on historical patterns for cardiovascular drugs of this era, its development likely progressed through limited preclinical testing followed by clinical evaluation in angina patients. The compound would have received national-level approvals in European markets during the 1960s, though specific approval dates and agencies are not documented in available literature [4] [6].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4